molecular formula C10H9N3O2 B11936492 N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide CAS No. 941869-11-0

N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide

Cat. No.: B11936492
CAS No.: 941869-11-0
M. Wt: 203.20 g/mol
InChI Key: GMLGAHNVTQVWSC-UHFFFAOYSA-N
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Description

N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 6-position and an isoxazole ring attached to a carboxamide group. Its distinct molecular configuration makes it a subject of study in organic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with isoxazole derivatives under specific conditions. One common method includes:

    Starting Materials: 6-methyl-2-pyridinecarboxylic acid and isoxazole.

    Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-methyl-2-pyridinyl)-5-isoxazolecarboxamide is unique due to its isoxazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

941869-11-0

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C10H9N3O2/c1-7-3-2-4-9(12-7)13-10(14)8-5-6-11-15-8/h2-6H,1H3,(H,12,13,14)

InChI Key

GMLGAHNVTQVWSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=NO2

Origin of Product

United States

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